molecular formula C15H14N2O5 B13976858 4-(3-(N-methylcarbamoyl)-4-methoxyphenoxy)-1-nitrobenzene CAS No. 284462-46-0

4-(3-(N-methylcarbamoyl)-4-methoxyphenoxy)-1-nitrobenzene

Cat. No.: B13976858
CAS No.: 284462-46-0
M. Wt: 302.28 g/mol
InChI Key: YIRKKUTYTOJNDF-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide is an organic compound with the molecular formula C15H14N2O4 It is characterized by the presence of a methoxy group, a methyl group, and a nitrophenoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide typically involves multiple steps. One common method starts with the nitration of an appropriate benzene derivative to introduce the nitro group. This is followed by the introduction of the methoxy group through a methylation reaction. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and nitrophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the methoxy and methyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-nitropyridine
  • 5-methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol

Uniqueness

Compared to similar compounds, 2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific arrangement of methoxy, methyl, and nitrophenoxy groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

284462-46-0

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-methoxy-N-methyl-5-(4-nitrophenoxy)benzamide

InChI

InChI=1S/C15H14N2O5/c1-16-15(18)13-9-12(7-8-14(13)21-2)22-11-5-3-10(4-6-11)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

YIRKKUTYTOJNDF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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